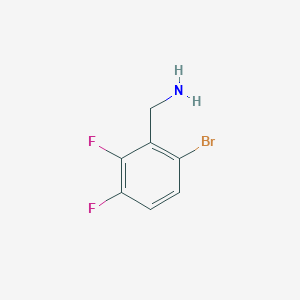
2-Bromo-4-(fluoromethyl)pyridine
Overview
Description
“2-Bromo-4-(fluoromethyl)pyridine” is a chemical compound with the CAS Number: 1217503-16-6 . It has a molecular weight of 190.01 and its IUPAC name is this compound . It is a dihalogenated pyridine with a bromine and a fluorine at 2- and 4-positions .
Synthesis Analysis
The synthesis of this compound involves regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide . This provides the corresponding nicotinic acid .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C6H5BrFN . The InChI code for this compound is 1S/C6H5BrFN/c7-6-3-5(4-8)1-2-9-6/h1-3H,4H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 190.01 , a refractive index of n20/D 1.478 , a boiling point of 84-85 °C/14 mmHg , and a density of 1.827 g/mL at 25 °C .Scientific Research Applications
Synthesis of Biologically Active Compounds
2-Bromo-4-(fluoromethyl)pyridine is crucial in the synthesis of various biologically active compounds. A key intermediate, 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, derived from this chemical, facilitates the creation of these compounds through a multi-step synthesis process, including nitration, chlorination, N-alkylation, reduction, and condensation (Wang et al., 2016).
Structural Analysis and Chemical Reactivity
Structural differences in pyridin-2-ylboron derivatives, including 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, are crucial for understanding their chemical reactivity. Ab initio calculations of the HOMO and LUMO based on known crystal structures demonstrate significant distribution differences corresponding to their chemical reactions (Sopková-de Oliveira Santos et al., 2003).
Building Blocks for Disubstituted Pyridines
This compound serves as a key building block for creating 2,4-disubstituted pyridines. Its conversion to various 2,4-diaryl pyridines and 4-aryl-2,2'-bipyridines in one-pot reactions highlights its versatility (Duan et al., 2004).
Ligand Synthesis and Complex Formation
The compound is instrumental in synthesizing complex ligands, such as the fully unsymmetrical [(6-bromo 2-pyridylmethyl) (6-fluoro 2-pyridylmethyl) (2-pyridylmethyl)] amine tripod FBrTPA. This ligand exhibits interesting coordination modes in metal complexes, demonstrating its potential in inorganic chemistry research (Benhamou et al., 2011).
Halogen-Rich Intermediates for Pyridine Synthesis
5-Bromo-2-chloro-4-fluoro-3-iodopyridine, a related compound, is a valuable halogen-rich intermediate for synthesizing pentasubstituted pyridines. This highlights the importance of halogenated pyridines in medicinal chemistry research (Wu et al., 2022).
Safety and Hazards
2-Bromo-4-(fluoromethyl)pyridine is considered hazardous. It may cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
The primary target of 2-Bromo-4-(fluoromethyl)pyridine is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, the compound is transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling reaction pathway . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .
Pharmacokinetics
Its physical and chemical properties such as boiling point (84-85 °c/14 mmhg) and density (1827 g/mL at 25 °C) suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon-carbon bonds . This can lead to the synthesis of various organic compounds, contributing to diverse biochemical processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the Suzuki–Miyaura cross-coupling reaction, which the compound is involved in, is known for its mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
2-bromo-4-(fluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c7-6-3-5(4-8)1-2-9-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLJXDHMHVOMQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CF)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


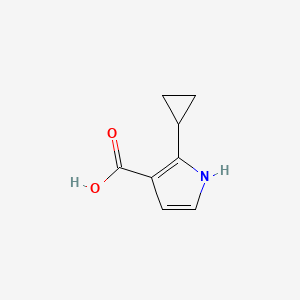
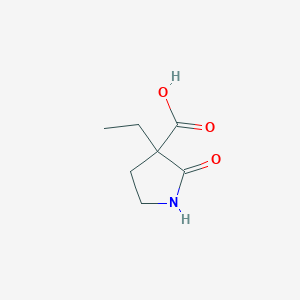

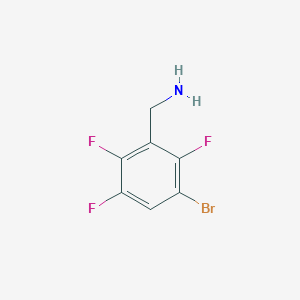
![1-Aza-spiro[5.5]undecan-4-ol](/img/structure/B1381975.png)
![2-(3-Aminocyclopentyl)-octahydropyrrolo[1,2-a]piperazin-6-one](/img/structure/B1381976.png)

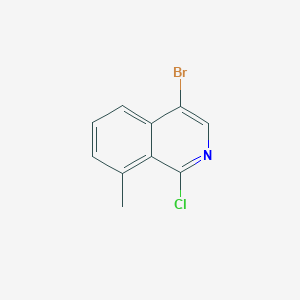
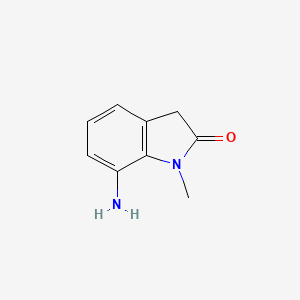

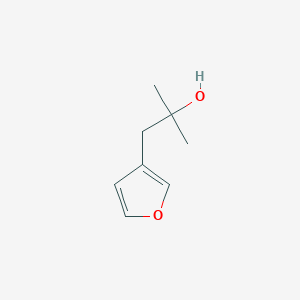
![1-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1381984.png)
